3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various pre-clinical studies and has the potential to be used in a variety of research applications.
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated various synthesis methods and chemical properties of compounds structurally related to "3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide." For instance, the decomposition of benzenesulfonyl azide under thermal and photodecomposition conditions has been explored, highlighting key mechanisms such as the formation of phenylnitrene and SO2 gas phase products and the stepwise mechanism in solid matrices (Deng et al., 2017). Additionally, the synthesis of novel azetidinones with potential antimicrobial activities has been reported, showcasing the structural diversity and biological potential of sulfonamide-containing compounds (Prajapati & Thakur, 2014).
Biological and Pharmacological Applications
Research has also focused on the pharmacological potential of sulfonamide derivatives. For example, a study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed promising cytotoxic activities against various human cancer cell lines, indicating the therapeutic potential of such compounds (Ravichandiran et al., 2019). Another study explored the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, demonstrating their potential in vitro antitumor activity and interaction with biological targets (Fahim & Shalaby, 2019).
Advanced Materials and Chemical Synthesis
In the field of advanced materials, azepanium ionic liquids have been synthesized from azepane, showing potential for applications in green chemistry and as alternatives to volatile organic solvents. This study highlights the utility of cyclic amines in producing room temperature ionic liquids with wide electrochemical windows, suitable for various industrial applications (Belhocine et al., 2011).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[4-(benzenesulfonyl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O5S2/c26-23-15-10-19(18-24(23)35(32,33)28-16-6-1-2-7-17-28)25(29)27-20-11-13-22(14-12-20)34(30,31)21-8-4-3-5-9-21/h3-5,8-15,18H,1-2,6-7,16-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXNFMYKDRZFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-(phenylsulfonyl)phenyl)benzamide |
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